molecular formula C16H18BrNO2 B5718391 (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine

(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No. B5718391
M. Wt: 336.22 g/mol
InChI Key: NQCDVBWGHSASQN-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is primarily found in the brain. BAMMA has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.

Mechanism of Action

(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs signaling pathway. Upon activation, TAAR1 stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), which leads to the modulation of various downstream signaling pathways. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has also been shown to enhance cognitive function, including learning and memory, and to have anxiolytic and antidepressant-like effects. Additionally, (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has several advantages and limitations for lab experiments. Its high selectivity and potency as a TAAR1 agonist make it a useful tool for studying the physiological and behavioral effects of TAAR1 activation. However, its limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.

Future Directions

There are several future directions for the research on (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is the development of TAAR1 agonists as potential treatments for neuropsychiatric disorders, such as schizophrenia, depression, and addiction. Another potential direction is the investigation of the role of TAAR1 in the regulation of immune function and inflammation. Additionally, the development of more selective and potent TAAR1 agonists may lead to a better understanding of the physiological and behavioral effects of TAAR1 activation.

Synthesis Methods

The synthesis of (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2-methoxy-5-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine as a white crystalline solid with a high purity and yield.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in neuroscience research. TAAR1 is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus, and is involved in the modulation of neurotransmitter systems, such as dopamine, serotonin, and glutamate. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to activate TAAR1 and modulate these neurotransmitter systems, leading to various physiological and behavioral effects.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-4-6-16(20-3)14(8-11)18-10-12-9-13(17)5-7-15(12)19-2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDVBWGHSASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxybenzyl)-2-methoxy-5-methylaniline

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